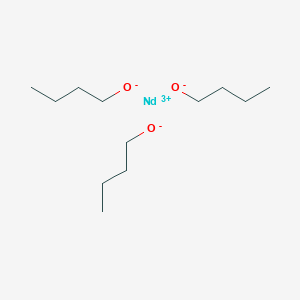
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane, also known as HMTS, is a cyclic siloxane compound with a unique chemical structure that has attracted the attention of scientists in various fields. HMTS has a range of potential applications in materials science, electronics, and biotechnology due to its unique properties, including high thermal stability, low toxicity, and excellent electrical insulation properties.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane is not well understood. However, it is believed that 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
Biochemical and Physiological Effects:
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has been shown to have low toxicity and is not metabolized in the body. However, it can interact with biological molecules, leading to changes in their conformation and function. This interaction can have both positive and negative effects on biochemical and physiological processes, depending on the specific application.
Advantages and Limitations for Lab Experiments
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has several advantages for lab experiments, including its high thermal stability, low toxicity, and excellent electrical insulation properties. However, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be difficult to handle due to its high viscosity and low solubility in organic solvents. Additionally, the synthesis of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane. These include the synthesis of novel siloxane-based materials with unique properties, such as improved thermal stability and mechanical strength. Additionally, the use of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane as a coating material for medical devices and as a cross-linking agent for the synthesis of hydrogels has potential applications in the field of biotechnology. Finally, the use of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane as a dielectric material in capacitors and as an insulating material in microelectronics has potential applications in the field of electronics.
Synthesis Methods
The synthesis of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be achieved through several methods, including hydrosilylation of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with hexamethyldisiloxane, or the reaction of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst. The latter method has been shown to be more efficient and cost-effective.
Scientific Research Applications
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has a range of potential applications in scientific research, including materials science, electronics, and biotechnology. In materials science, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as a precursor for the synthesis of novel siloxane-based materials with unique properties, such as high thermal stability and low toxicity. In electronics, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as an insulating material in microelectronics and as a dielectric material in capacitors. In biotechnology, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as a cross-linking agent for the synthesis of hydrogels and as a coating material for medical devices.
properties
CAS RN |
17520-57-9 |
|---|---|
Product Name |
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane |
Molecular Formula |
C8H22OSi3 |
Molecular Weight |
218.51 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,2,4,6-oxatrisilinane |
InChI |
InChI=1S/C8H22OSi3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-8H2,1-6H3 |
InChI Key |
MKWLKZYAJJJDDT-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](C1)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1(C[Si](O[Si](C1)(C)C)(C)C)C |
synonyms |
2,2,4,4,6,6-Hexamethyl-1-oxa-2,4,6-trisilacyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




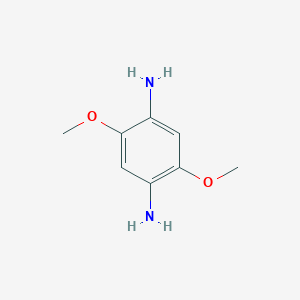
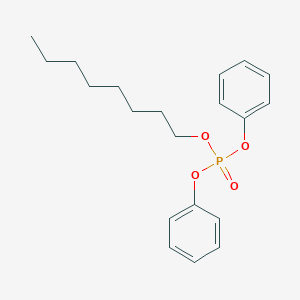
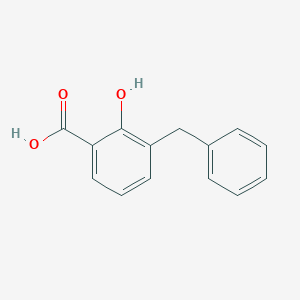



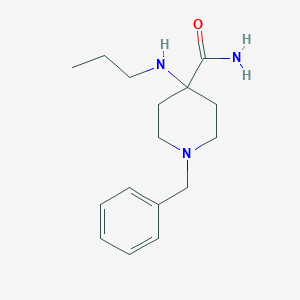
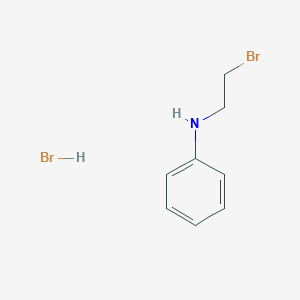

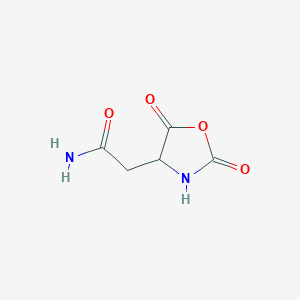
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
